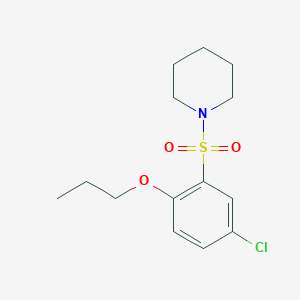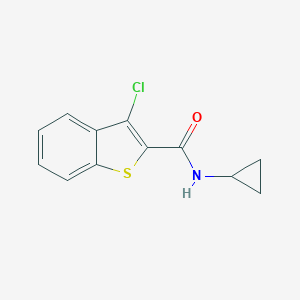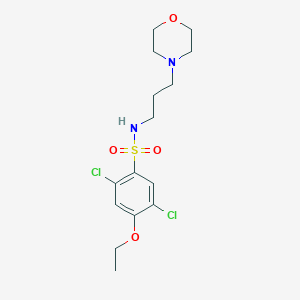
1-(5-Chloro-2-propoxyphenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-propoxyphenyl)sulfonylpiperidine is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as CSP or CSP-1103 and is known for its unique structure and properties.
Wirkmechanismus
The exact mechanism of action of CSP-1103 is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to interact with the mu-opioid receptor, which is involved in pain regulation, as well as the GABA-A receptor, which is involved in anxiety and seizure control.
Biochemical and Physiological Effects:
CSP-1103 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as reduce inflammation. It has also been shown to have anti-convulsant properties and may be effective in treating certain types of seizures. Additionally, it has been shown to have anxiolytic effects, meaning it may be effective in reducing anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CSP-1103 in lab experiments is its unique structure and properties, which make it a useful tool for studying the central nervous system. Additionally, it has been shown to have a relatively low toxicity profile, meaning it can be used in higher doses without causing harm to animals. One limitation of using CSP-1103 is its relatively high cost compared to other research chemicals.
Zukünftige Richtungen
There are several potential future directions for research on CSP-1103. One area of interest is its potential use in treating addiction, particularly opioid addiction. It has been shown to reduce the rewarding effects of opioids in animal models, suggesting it may be effective in reducing drug-seeking behavior in humans. Additionally, it may be useful in studying the role of the mu-opioid receptor in addiction and pain regulation. Another potential area of research is its use in treating neurological disorders such as epilepsy and anxiety disorders. Further studies are needed to fully understand the potential applications of CSP-1103 in these areas.
Synthesemethoden
The synthesis of CSP-1103 involves several steps, including the reaction of 5-chloro-2-propoxyaniline with piperidine, followed by the addition of sulfuric acid and acetic anhydride. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CSP-1103 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of pharmacological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in treating addiction and neurological disorders.
Eigenschaften
Produktname |
1-(5-Chloro-2-propoxyphenyl)sulfonylpiperidine |
|---|---|
Molekularformel |
C14H20ClNO3S |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-(5-chloro-2-propoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-10-19-13-7-6-12(15)11-14(13)20(17,18)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
LWSKNWLIAPQJOW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)
![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)


![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)


![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)